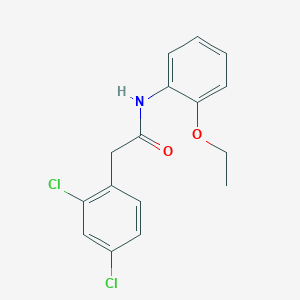![molecular formula C18H13NO4 B270251 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research.
Wirkmechanismus
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one inhibits PI3K by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol (PI) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors such as Akt and mTOR, which promote cell growth and survival. By blocking PI3K activity, 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one can inhibit the downstream signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one can induce cell cycle arrest, apoptosis, and autophagy, leading to decreased cell proliferation and tumor growth. In neurons, 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one can protect against oxidative stress and neurodegeneration by activating the Nrf2/ARE pathway. In cardiovascular cells, 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one can inhibit the proliferation and migration of smooth muscle cells, preventing restenosis after angioplasty.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one has several advantages as a research tool, including its high potency and selectivity for PI3K, its ability to block downstream signaling pathways, and its well-established use in many experimental systems. However, 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one also has some limitations, such as its potential off-target effects on other kinases and its cytotoxicity at high concentrations. Therefore, researchers should carefully choose the appropriate concentration and duration of 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one treatment for their specific experimental needs.
Zukünftige Richtungen
There are many future directions for research on 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one and PI3K signaling. One area of interest is the development of more selective and potent PI3K inhibitors that can target specific isoforms of PI3K and avoid off-target effects. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to PI3K inhibitors, allowing for personalized treatment strategies. Additionally, the role of PI3K signaling in other diseases such as neurodegenerative disorders and autoimmune diseases warrants further investigation. Overall, 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one and PI3K inhibitors have great potential as therapeutic agents and research tools in various fields of biology and medicine.
Synthesemethoden
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one can be synthesized by reacting 2-acetyl-7-hydroxy-4-methylchromone with 3-pyridineacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography to obtain pure 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one has been widely used in scientific research as a tool to study the role of PI3K in various biological processes. PI3K is a lipid kinase that plays a critical role in cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases. 7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one can selectively inhibit the activity of PI3K and downstream signaling pathways, allowing researchers to investigate the specific functions of PI3K in different biological contexts.
Eigenschaften
Produktname |
7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one |
|---|---|
Molekularformel |
C18H13NO4 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
7-hydroxy-4-methyl-8-[(E)-3-pyridin-3-ylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H13NO4/c1-11-9-16(22)23-18-13(11)5-7-15(21)17(18)14(20)6-4-12-3-2-8-19-10-12/h2-10,21H,1H3/b6-4+ |
InChI-Schlüssel |
GJNZHMUJLUSDCO-GQCTYLIASA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)/C=C/C3=CN=CC=C3)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CN=CC=C3)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)


![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)


![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)


![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)
